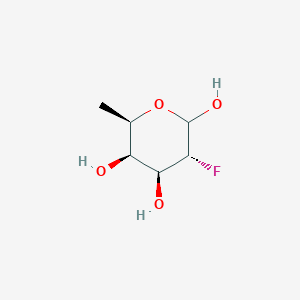
Doxorubicinol Citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicinol Citrate is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer treatment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicinol Citrate typically involves the reduction of Doxorubicin. This reduction can be achieved using various reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its citrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Doxorubicinol Citrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized back to a carbonyl group under specific conditions.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Doxorubicin, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Doxorubicinol Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of anthracycline derivatives.
Biology: Researchers use it to investigate the metabolic pathways and mechanisms of action of anthracyclines.
Medicine: It is studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: this compound is used in the development of new drug formulations and delivery systems.
Wirkmechanismus
Doxorubicinol Citrate exerts its effects through several mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA.
Reactive Oxygen Species Generation: It generates reactive oxygen species, leading to oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer therapy.
Daunorubicin: Another anthracycline with similar properties but different therapeutic applications.
Epirubicin: A derivative with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness
Doxorubicinol Citrate is unique due to its specific metabolic origin and distinct chemical properties. Its reduced cardiotoxicity compared to Doxorubicin makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C87H101N3O40 |
|---|---|
Molekulargewicht |
1828.7 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1 |
InChI-Schlüssel |
OKUGZPMPIXEUDU-BBGQUWKESA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


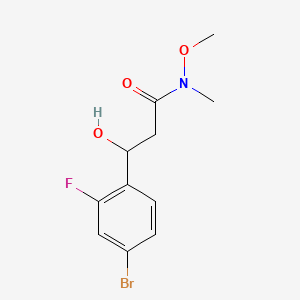

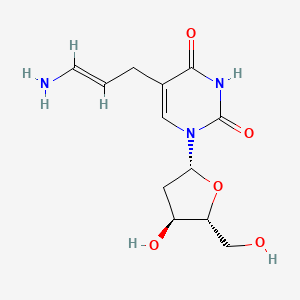
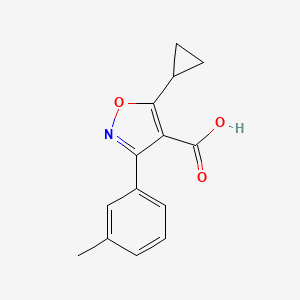
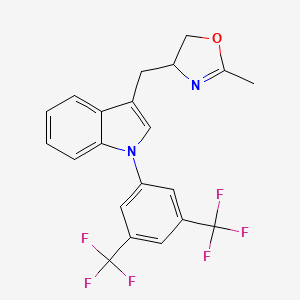
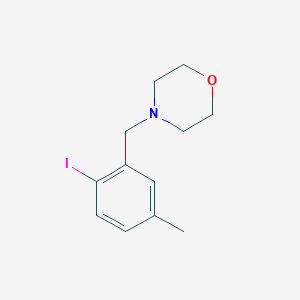
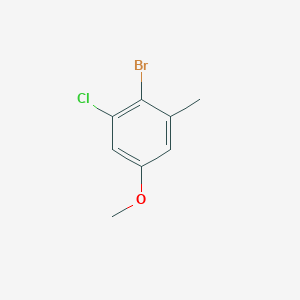
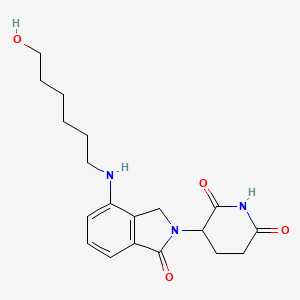

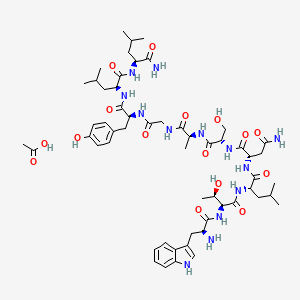
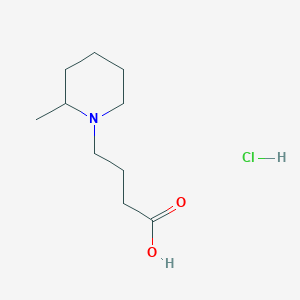
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)
